5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C9H12N2O3S2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methylsulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12N2O3S2/c1-15-9-8(16(10,12)13)4-7(5-11-9)14-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
WGXXLYPIPGMASC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide involves several steps, typically starting with the preparation of the pyridine ring, followed by the introduction of the cyclopropoxy and methylthio groups. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the cyclopropoxy or methylthio groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
This compound serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules, which can be utilized in various research and industrial applications. The compound's ability to participate in reactions such as Suzuki-Miyaura coupling enhances its utility in constructing intricate molecular architectures.
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of functional groups. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Industrial production may employ automated reactors and continuous flow processes to enhance efficiency.
Biological Research
Enzyme Interactions and Metabolic Pathways
In biological research, 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide is utilized to study enzyme interactions and metabolic pathways due to its unique functional groups. The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. This characteristic makes it a valuable tool for investigating biochemical processes .
Therapeutic Potential
The compound is also being explored for its therapeutic effects, particularly its anti-inflammatory and anti-cancer properties. Its mechanism of action involves interaction with specific molecular targets, which can lead to modulation of biological activities relevant to disease states . For example, studies have indicated that sulfonamide derivatives can inhibit specific enzymes involved in tumorigenesis, suggesting potential applications in cancer treatment .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide is employed in the production of specialty chemicals with tailored properties. Its unique structural attributes allow it to be integrated into various chemical processes, contributing to the development of new materials.
Case Studies
-
Enzyme Inhibition Studies
Research has demonstrated that compounds similar to 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide exhibit selective inhibition of cyclooxygenase enzymes (COX), which are critical targets in anti-inflammatory drug development. In vitro studies show that these compounds can effectively reduce prostaglandin E2 synthesis in various cell lines, indicating their potential as therapeutic agents for inflammatory diseases . -
Anticancer Activity
A series of sulfonamide compounds were evaluated for their ability to inhibit MYC oncogene interactions with chromatin cofactors. The results indicated that certain derivatives could disrupt these interactions effectively, providing a new avenue for cancer treatment strategies targeting MYC-driven tumors .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide | Pyridine | Cyclopropoxy, methylthio, sulfonamide | Enzyme inhibition, drug discovery |
| 2-Hydroxy-4-(methylthio)-butanoic acid | Butanoic acid | Methylthio, hydroxyl | Animal feed additive (methionine analog) |
| 5-Cyclopropoxy-2-(methylthio)pyridin-3-amine | Pyridine | Cyclopropoxy, methylthio, amine | Intermediate in sulfonamide synthesis |
| Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate | Piperidine | Tert-butyl, aminopropyl | Pharmaceutical intermediate (CNS targets) |
Key Observations:
Functional Group Influence: The sulfonamide group in the target compound distinguishes it from the amine derivative (5-cyclopropoxy-2-(methylthio)pyridin-3-amine), likely enhancing hydrogen-bonding capacity and acidity compared to the amine analog .
The methylthio group enhances lipophilicity (logP) relative to hydroxyl or carboxylate groups, as seen in 2-hydroxy-4-(methylthio)-butanoic acid, which is water-soluble due to its carboxylic acid moiety .
Synthetic Utility: The amine derivative (5-cyclopropoxy-2-(methylthio)pyridin-3-amine) may serve as a precursor to the sulfonamide via sulfonation reactions, a common pathway in sulfonamide drug synthesis . Piperidine-based analogs (e.g., tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate) lack the pyridine-sulfonamide scaffold but share utility as intermediates in central nervous system (CNS) drug development .
Research Findings and Gaps
- Comparative data with analogs (e.g., sulfamethoxazole) are needed to assess efficacy.
- Thermodynamic Data : Physical properties such as melting point, solubility, and pKa are absent in the evidence, limiting a full structure-activity relationship (SAR) analysis.
Biological Activity
5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.
Chemical Structure and Properties
5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide features a pyridine ring substituted with a cyclopropoxy group and a methylthio group, along with a sulfonamide moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
1. Anticancer Potential
Recent studies have highlighted the role of sulfonamide derivatives in inhibiting protein-protein interactions crucial for tumor growth. For instance, research focused on disrupting the MYC-WDR5 interaction has identified compounds that exhibit significant binding affinities, suggesting that modifications in sulfonamide structures can enhance their anticancer properties. The binding affinities of related compounds have been reported to range from to .
2. Enzyme Inhibition
The compound's sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrases and cyclooxygenases. Studies have shown that certain sulfonamides can selectively inhibit COX-1 over COX-2, making them candidates for anti-inflammatory therapies without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationships (SAR)
The biological activity of 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide can be influenced significantly by structural modifications. Key findings include:
- Cyclopropoxy Group : This moiety may enhance lipophilicity and improve membrane permeability, potentially increasing bioavailability.
- Methylthio Substitution : The presence of the methylthio group has been associated with improved interactions at target sites due to its electron-donating properties.
- Sulfonamide Functionality : The sulfonamide group is critical for the inhibition of specific enzymes and receptors, which can be fine-tuned through variations in substituents on the pyridine ring .
Case Study 1: Inhibition of MYC-WDR5 Interaction
A high-throughput screening campaign identified several small molecules capable of disrupting the MYC-WDR5 interaction, with some structurally related to sulfonamides. These compounds demonstrated potent inhibition in vitro, leading to reduced tumor cell proliferation in various cancer models .
Case Study 2: Selective COX Inhibition
In a comparative study examining COX inhibitors, derivatives similar to 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide exhibited selective inhibition profiles against COX-1. The findings indicated that specific substitutions could lead to enhanced selectivity and potency against inflammatory pathways without affecting COX-2 activity .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50/Kd Value | Notes |
|---|---|---|---|
| Anticancer | MYC-WDR5 Interaction | Disruption leads to reduced tumor growth | |
| Enzyme Inhibition | COX-1 | 223 μM | Selective over COX-2 |
| Enzyme Inhibition | Carbonic Anhydrase | Varies | Potential for anti-glaucoma therapies |
Q & A
Q. What are the optimal synthetic routes for 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. For example, sulfonamide formation can be achieved via reaction of a pyridine-3-sulfonyl chloride intermediate with an appropriate amine under anhydrous conditions. A key step is the introduction of the cyclopropoxy group, which may require nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH in DMF) at elevated temperatures (80–100°C). Optimization should focus on controlling stoichiometry (e.g., 1.2–1.5 equivalents of cyclopropanol) and reaction time (12–24 hrs) to minimize side reactions like ring-opening of the cyclopropane . Purity can be enhanced via recrystallization using ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the cyclopropane protons (δ ~1.0–1.5 ppm) and methylthio group (δ ~2.5 ppm).
- X-ray crystallography : Provides definitive confirmation of regiochemistry and stereoelectronic effects, as demonstrated for structurally analogous pyridine sulfonamides with bond angles (e.g., C–O–C cyclopropoxy: ~121°) and torsional parameters .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula using ESI+ or MALDI-TOF, targeting a mass error <5 ppm.
Advanced Research Questions
Q. How does the electronic environment of the pyridine ring influence the reactivity of 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonamide group at position 3 deactivates the ring, directing electrophiles to the ortho/para positions. However, the methylthio group (position 2) acts as a weak electron donor via resonance, creating a regiochemical bias. Computational studies (DFT, Fukui indices) can predict reactive sites, while experimental validation may involve competitive reactions with nitroaryl electrophiles. For example, substitution at position 4 (para to sulfonamide) is favored due to reduced steric hindrance compared to position 6 . Kinetic studies under varying pH (e.g., 7–10) can further elucidate protonation effects on reactivity.
Q. What strategies can resolve contradictions in reported biological activity data for sulfonamide-containing pyridine derivatives?
- Methodological Answer :
- Meta-analysis of structural analogs : Compare substituent effects using databases (e.g., PubChem, ChEMBL) to identify trends in bioactivity. For instance, cyclopropoxy groups may enhance membrane permeability but reduce solubility, leading to variability in cellular assays .
- Dose-response standardization : Re-evaluate IC₅₀ values under controlled conditions (e.g., serum-free media, standardized cell lines) to isolate compound-specific effects from experimental artifacts.
- Mechanistic profiling : Use kinase selectivity panels or proteomic profiling to distinguish off-target effects, as seen in studies of similar sulfonamides .
Q. How can computational modeling predict the binding affinity of 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide to target enzymes?
- Methodological Answer :
- Docking simulations : Employ software like AutoDock Vina to model interactions with active sites (e.g., carbonic anhydrase IX). Key parameters include van der Waals forces from the cyclopropane ring and hydrogen bonds with the sulfonamide NH group.
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility, particularly for the methylthio group’s rotational freedom .
- QSAR models : Corrogate electronic descriptors (Hammett σ, LogP) with experimental inhibition data to refine predictive accuracy .
Data Analysis and Experimental Design
Q. What experimental controls are critical when assessing the stability of 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide under physiological conditions?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers mimicking physiological (pH 7.4), lysosomal (pH 5.0), and gastric (pH 2.0) environments, monitoring degradation via HPLC at 24/48/72 hrs.
- Oxidative stress tests : Expose to H₂O₂ (0.1–1 mM) or liver microsomes to simulate metabolic pathways. LC-MS can identify oxidation products (e.g., sulfoxide derivatives) .
- Light/heat stability : Store samples under accelerated conditions (40°C, 75% RH) with UV/Vis monitoring to establish shelf-life guidelines .
Q. How can regioselectivity challenges in modifying the pyridine ring of 5-Cyclopropoxy-2-(methylthio)pyridine-3-sulfonamide be addressed?
- Methodological Answer :
- Protecting group strategies : Temporarily block the sulfonamide with tert-butoxycarbonyl (Boc) to direct electrophiles to less reactive positions.
- Transition-metal catalysis : Use Pd-mediated C–H activation for selective functionalization, as demonstrated for bromopyridine analogs .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may enhance SNAr efficiency at electron-deficient positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
